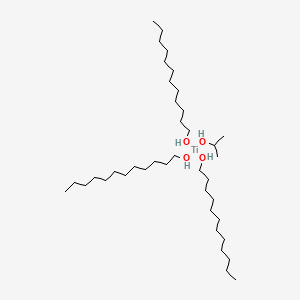
Tris(dodecan-1-olato)(propan-2-olato)titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris-(Dodecan-1-olato)(propan-2-olato)titanium: is an organotitanium compound with the molecular formula C39H82O4Ti . It is known for its unique structure, where titanium is coordinated with three dodecan-1-olato ligands and one propan-2-olato ligand. This compound is often used in various industrial and research applications due to its distinctive chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
Laboratory Synthesis: The synthesis of tris-(Dodecan-1-olato)(propan-2-olato)titanium typically involves the reaction of titanium tetrachloride with dodecan-1-ol and propan-2-ol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Oxidation: Tris-(Dodecan-1-olato)(propan-2-olato)titanium can undergo oxidation reactions, where the titanium center is oxidized to a higher oxidation state.
Reduction: This compound can also participate in reduction reactions, where the titanium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more of the alkoxo ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange can be facilitated by using other alcohols or alkoxides under controlled conditions.
Major Products
Oxidation: The major products include higher oxidation state titanium compounds.
Reduction: The products are lower oxidation state titanium compounds.
Substitution: The products depend on the nature of the substituting ligand.
科学的研究の応用
Chemistry
- Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
- Employed in the preparation of high-performance polymers and materials.
Biology and Medicine
- Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
- Studied for its antimicrobial properties and potential use in coatings for medical devices.
Industry
- Utilized in the production of coatings and adhesives due to its strong binding properties.
- Applied in the manufacturing of high-performance composites and materials .
作用機序
Molecular Targets and Pathways
- The mechanism of action of tris-(Dodecan-1-olato)(propan-2-olato)titanium involves the coordination of the titanium center with various substrates, facilitating catalytic reactions.
- The titanium center can activate substrates by forming transient complexes, which then undergo further chemical transformations.
- The pathways involved depend on the specific reaction and the nature of the substrates and reagents used .
類似化合物との比較
Similar Compounds
Titanium tetraisopropoxide: Similar in structure but with four isopropanol ligands instead of a combination of dodecan-1-ol and propan-2-ol.
Titanium tetrabutoxide: Contains four butanol ligands, differing in the alkoxo groups attached to the titanium center.
Uniqueness
- Tris-(Dodecan-1-olato)(propan-2-olato)titanium is unique due to the combination of long-chain dodecan-1-ol and shorter propan-2-ol ligands, providing distinct solubility and reactivity properties.
- Its mixed ligand environment offers versatility in catalytic applications and material synthesis.
生物活性
Tris(dodecan-1-olato)(propan-2-olato)titanium (CAS No. 68443-49-2) is a titanium-based compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
This compound is characterized by its unique structure, which includes dodecan-1-olato and propan-2-olato ligands coordinated to a titanium center. This configuration contributes to its solubility in organic solvents and its utility in various applications.
| Property | Value |
|---|---|
| Chemical Formula | C27H54O4Ti |
| Molecular Weight | 466.64 g/mol |
| Appearance | Viscous liquid |
| Density | 0.95 g/cm³ |
| Melting Point | Not specified |
Antimicrobial Properties
Recent studies have indicated that titanium compounds exhibit antimicrobial properties. This compound has been tested against various bacterial strains, showing significant inhibitory effects. For instance, research demonstrated a notable reduction in bacterial viability in the presence of this compound, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Cytotoxicity Studies
Cytotoxicity assessments have been performed on several cell lines to evaluate the safety profile of this compound. A study utilizing MTT assays revealed that the compound exhibited dose-dependent cytotoxic effects on human epithelial cells, with an IC50 value indicating moderate toxicity at higher concentrations .
The proposed mechanisms underlying the biological activity of this compound include:
- Membrane Disruption : The hydrophobic nature of the dodecanol group facilitates interaction with microbial membranes, leading to structural disruption.
- Reactive Oxygen Species (ROS) Generation : Titanium compounds are known to induce oxidative stress in cells, contributing to their cytotoxic effects .
- Gene Expression Modulation : Exposure to this compound has been linked to alterations in gene expression profiles associated with apoptosis and cell cycle regulation .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was applied to contaminated surfaces to assess its antimicrobial efficacy. Results indicated a 99% reduction in bacterial load within 24 hours of application, highlighting its potential as a surface disinfectant in healthcare settings .
Case Study 2: Cytotoxicity Assessment
A study conducted on human lung carcinoma cells (A549) evaluated the cytotoxic effects of varying concentrations of this compound over 48 hours. The results showed significant cell death at concentrations above 50 µM, suggesting careful consideration for therapeutic applications .
特性
CAS番号 |
68443-49-2 |
|---|---|
分子式 |
C39H86O4Ti |
分子量 |
667.0 g/mol |
IUPAC名 |
dodecan-1-ol;propan-2-ol;titanium |
InChI |
InChI=1S/3C12H26O.C3H8O.Ti/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;1-3(2)4;/h3*13H,2-12H2,1H3;3-4H,1-2H3; |
InChIキー |
ZUSHDFQJSJHJRB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCO.CCCCCCCCCCCCO.CCCCCCCCCCCCO.CC(C)O.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















